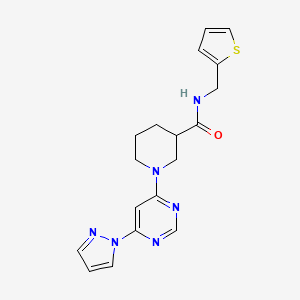
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a novel derivative within the class of pyrazole and pyrimidine compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be broken down into several key components:
- Pyrazole ring : Confers various biological properties.
- Pyrimidine moiety : Known for its role in nucleic acid synthesis and as a pharmacophore in medicinal chemistry.
- Piperidine ring : Often associated with psychoactive effects and used in various pharmaceuticals.
- Thiophene group : Enhances lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific biological activities of the compound are still being elucidated through ongoing studies.
Anti-Cancer Activity
A study focused on related pyrazole derivatives has shown promising anti-cancer properties. For instance, compounds with similar scaffolds have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or the induction of apoptosis.
Anti-Tubercular Activity
Research on substituted pyrazole derivatives has highlighted their potential as anti-tubercular agents. In one study, derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating significant activity that warrants further investigation into the compound's efficacy against tuberculosis .
Herbicidal Activity
A related class of pyrazolylpyrimidine derivatives demonstrated herbicidal activity, suggesting that this compound may also possess similar properties. The structure-activity relationship indicated that modifications at specific positions on the pyrimidine ring significantly influenced herbicidal efficacy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Substituents on the pyrimidine ring : Influence the compound's potency and selectivity against various biological targets.
- Piperidine modifications : Alter pharmacokinetic properties, enhancing absorption and bioavailability.
Table 1 summarizes some key findings from SAR studies on related compounds:
Case Study 1: Anti-Cancer Efficacy
In vitro studies on a series of pyrazole-pyrimidine derivatives showed that certain substitutions led to enhanced cytotoxicity against breast cancer cell lines. The compounds induced apoptosis through caspase activation pathways.
Case Study 2: Tuberculosis Treatment
A focused study evaluated the anti-tubercular activity of several pyrazole derivatives, including those structurally similar to our compound. The results indicated that certain substitutions increased efficacy against Mycobacterium tuberculosis, making them candidates for further development as novel anti-TB agents .
特性
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-18(19-11-15-5-2-9-26-15)14-4-1-7-23(12-14)16-10-17(21-13-20-16)24-8-3-6-22-24/h2-3,5-6,8-10,13-14H,1,4,7,11-12H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXINCCFDOJFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














